Sodium 2-oxobutanoate-13C4,d2
Description
Contextualization of Isotopically Labeled Metabolites in Contemporary Biochemistry
Isotopically labeled metabolites are versions of molecules where one or more atoms have been replaced by a heavier, stable isotope, such as carbon-13 (¹³C) or deuterium (B1214612) (²H or D). biosyn.com These labeled compounds are chemically identical to their naturally abundant counterparts, allowing them to be seamlessly integrated into and processed by cellular machinery. biosyn.com Their key advantage lies in their increased mass, which enables their distinction from unlabeled molecules using analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. biosyn.comdoi.org
In modern biochemistry and metabolomics, stable isotope labeling is a cornerstone for tracing the flow of atoms through metabolic pathways, a technique known as metabolic flux analysis. numberanalytics.comnih.gov By introducing a labeled substrate into a biological system, researchers can follow the incorporation of the heavy isotopes into downstream metabolites. numberanalytics.com This provides a dynamic view of metabolic activity, revealing the rates of reactions and the contributions of different pathways to the production of specific compounds. numberanalytics.comnih.gov This approach has been instrumental in understanding the metabolic reprogramming that occurs in various physiological and pathological states, including cancer and inborn errors of metabolism. nih.govphysiology.org
The Significance of 2-Oxobutanoate (B1229078) in Central Carbon Metabolism and Amino Acid Homeostasis
2-Oxobutanoate, also known as alpha-ketobutyrate, is a key keto acid that occupies a pivotal position in central carbon metabolism. It serves as an important intermediate linking the catabolism of certain amino acids with major energy-producing pathways. For instance, it is a degradation product of the amino acids threonine and methionine. asm.org
Crucially, 2-oxobutanoate is a direct precursor for the biosynthesis of the essential branched-chain amino acid isoleucine. frontiersin.orgnih.govwikipedia.org The enzyme threonine ammonia-lyase catalyzes the conversion of threonine to 2-oxobutanoate, which then enters the isoleucine synthesis pathway. wikipedia.org This places 2-oxobutanoate at a critical juncture for maintaining amino acid homeostasis, the balance of amino acid production and degradation. The regulation of enzymes involved in its metabolism, such as threonine ammonia-lyase, is subject to feedback inhibition by downstream products like isoleucine, highlighting its importance in cellular metabolic control. wikipedia.orguni-marburg.de
Furthermore, 2-oxobutanoate can be converted to propionyl-CoA, which can then be metabolized to succinyl-CoA and enter the tricarboxylic acid (TCA) cycle, a central hub of cellular respiration. This connection allows the carbon backbone of certain amino acids to be utilized for energy production or as building blocks for other biosynthetic processes.
Rationale for Deuterium and Carbon-13 Enrichment in Biochemical Tracers
The dual labeling of Sodium 2-oxobutanoate with both carbon-13 (¹³C) and deuterium (²H) provides enhanced capabilities for metabolic tracing studies. Carbon-13 is a stable isotope of carbon that is widely used to trace the path of carbon atoms through metabolic networks. nih.gov By replacing the naturally abundant ¹²C with ¹³C in the four-carbon backbone of 2-oxobutanoate (¹³C₄), researchers can precisely follow its conversion into other metabolites.
Deuterium, a heavy isotope of hydrogen, offers a complementary layer of information. The substitution of hydrogen with deuterium (d₂) can be used to track specific hydrogen atoms and can also introduce a kinetic isotope effect, where reactions involving the heavier deuterium atom proceed at a slightly slower rate. This effect can be exploited to gain insights into reaction mechanisms and enzyme kinetics.
The combination of ¹³C and ²H labeling in a single tracer molecule offers several advantages for mass spectrometry-based metabolomics:
Increased Mass Shift: The presence of multiple heavy isotopes results in a larger mass shift from the unlabeled compound, making it easier to detect and quantify in complex biological samples.
Enhanced Specificity: The unique isotopic signature of a dually labeled compound provides greater confidence in its identification among a multitude of other metabolites.
Multi-faceted Pathway Analysis: It allows for the simultaneous tracing of both carbon and hydrogen atoms, providing a more detailed picture of metabolic transformations. For example, it can help distinguish between pathways that involve C-C bond cleavage and those that involve redox reactions where C-H bonds are broken.
This sophisticated labeling strategy makes Sodium 2-oxobutanoate-13C4,d2 a powerful tool for dissecting the intricate details of cellular metabolism with high precision and confidence.
Structure
3D Structure of Parent
Properties
Molecular Formula |
C4H6NaO3 |
|---|---|
Molecular Weight |
131.061 g/mol |
InChI |
InChI=1S/C4H6O3.Na/c1-2-3(5)4(6)7;/h2H2,1H3,(H,6,7);/i1+1,2+1D2,3+1,4+1; |
InChI Key |
XLTHMCKKCRLNGQ-KQJMWJMRSA-N |
Isomeric SMILES |
[2H][13C]([2H])([13CH3])[13C](=O)[13C](=O)O.[Na] |
Canonical SMILES |
CCC(=O)C(=O)O.[Na] |
Origin of Product |
United States |
Synthetic Routes and Isotopic Incorporation Strategies for Sodium 2 Oxobutanoate 13c4,d2
Chemoenzymatic and Biosynthetic Approaches to Labeled Alpha-Ketobutyrates
The generation of alpha-ketobutyrate, the core structure of the target compound, can be achieved through various biological and semi-synthetic methods. Biosynthetically, alpha-ketobutyrate is a key intermediate in the metabolic pathways of several amino acids. libretexts.org A primary and efficient route involves the enzymatic deamination of threonine, a reaction catalyzed by the enzyme threonine dehydratase (also known as threonine deaminase). nih.govresearchgate.net This process is central to the biosynthesis of isoleucine. google.com
Another biosynthetic pathway to alpha-ketobutyrate proceeds from activated homoserine through a γ-elimination reaction. google.com This reaction can be catalyzed by enzymes such as cystathionine-γ-synthase. google.com For the production of the labeled compound, a chemoenzymatic strategy is typically employed. This involves feeding a fully labeled precursor, such as L-Threonine-13C4,d3, into a system containing the required enzyme. The enzyme then selectively converts the labeled precursor into the desired labeled alpha-ketobutyrate. Engineered microbial systems, for instance using Escherichia coli, are often optimized to overexpress the necessary enzymes, thereby increasing the yield of the final product. researchgate.net
Table 1: Comparison of Enzymatic Production Routes for Alpha-Ketobutyrate
| Enzyme | Primary Precursor | Reaction Type | Relevance to Labeling |
|---|---|---|---|
| Threonine Dehydratase | Threonine | Deamination | Direct conversion of labeled threonine to labeled alpha-ketobutyrate. nih.govresearchgate.net |
| Cystathionine-γ-synthase | Activated Homoserine (e.g., Phosphohomoserine) | γ-Elimination | Alternative pathway using a different labeled precursor. google.com |
Positional and Atom Percent Enrichment Considerations in Carbon-13 and Deuterium (B1214612) Labeling
In the synthesis of Sodium 2-oxobutanoate-13C4,d2, two factors are paramount for its use as an effective tracer or internal standard: positional enrichment and atom percent enrichment.
Positional Enrichment refers to the specific placement of the isotopes within the molecule's structure. For this compound, all four carbon atoms of the butanoate backbone must be carbon-13, and two specific hydrogen atoms must be replaced by deuterium. The precise location of the deuterium atoms is critical for certain analytical applications, particularly those resolving isotopomers. Analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy are used to confirm the exact position of the labels. nih.gov
Atom Percent Enrichment defines the percentage of the molecules in the final product that are labeled as intended. It is a measure of isotopic purity. For quantitative applications, this value must be very high, typically exceeding 98% or 99%. nih.gov Mass spectrometry is used to determine the mass isotopomer distribution (MID), which confirms the fractional abundance of the fully labeled (M+6, from four 13C and two 2H) species compared to partially labeled or unlabeled molecules. nih.gov Correcting for the natural abundance of stable isotopes is a critical step in accurately determining enrichment levels. nih.gov
Table 2: Isotopic Composition of this compound
| Atom | Target Isotope | Target Atom Percent Enrichment | Natural Abundance |
|---|---|---|---|
| Carbon (all 4 positions) | 13C | >99% | ~1.1% |
| Deuterium (2 positions) | 2H (D) | >98% | ~0.015% |
Precursor Utilization in Cellular and In Vitro Systems for Labeled Compound Generation
The choice of precursor is fundamental to the successful synthesis of isotopically labeled compounds. nih.gov To generate this compound, a precursor that is already heavily labeled and structurally similar to the target molecule is required. L-Threonine-13C4,d3 is an ideal candidate. The synthesis can be carried out in either cellular (in vivo) or cell-free (in vitro) systems.
Cellular Systems: In this approach, a microorganism, often a genetically engineered strain of E. coli, is cultured in a medium containing the isotopically labeled precursor. researchgate.netnih.gov The cell's metabolic machinery takes up the precursor and converts it into the desired product using its endogenous enzymes. nih.gov A key consideration is to use a precursor that is part of a committed biosynthetic step to prevent the isotopic label from being diluted through distribution into other metabolic pathways. nih.gov
In Vitro Systems: This method involves combining the labeled precursor with purified enzymes and necessary cofactors in a controlled reaction environment outside of a living cell. nih.gov This approach offers greater control over the reaction conditions and can lead to higher purity of the final product, as it eliminates competing metabolic pathways. However, it can be more costly due to the need to purify the required enzymes.
Table 3: Comparison of Synthesis Systems for Labeled Compounds
| System Type | Description | Advantages | Disadvantages |
|---|---|---|---|
| Cellular (In Vivo) | Utilizes whole, often engineered, microorganisms to convert a labeled precursor. researchgate.net | Cost-effective enzyme production; scalable. | Potential for isotopic dilution; complex purification. nih.gov |
| Cell-Free (In Vitro) | Combines purified enzymes and a labeled precursor in a controlled reaction vessel. nih.gov | High purity; precise control over reaction; no competing pathways. | Higher cost due to enzyme purification; may require cofactor regeneration. |
Analytical Techniques for Detection and Quantification of Sodium 2 Oxobutanoate 13c4,d2 and Its Metabolites
Nuclear Magnetic Resonance (NMR) Spectroscopy in Isotopic Tracing Experiments
NMR spectroscopy is a non-destructive analytical technique that provides detailed information about the structure and dynamics of molecules. In the context of isotopic tracing, NMR is invaluable for determining the specific location of isotopes within a metabolite, a level of detail known as positional isotopomer analysis. nih.gov The presence of the ¹³C nucleus, with a spin of ½, allows for a variety of NMR experiments that can distinguish the labeled molecules from their unlabeled counterparts. nih.gov
Sodium 2-oxobutanoate (B1229078), also known as alpha-ketobutyrate, is a key metabolite that serves as a precursor for the biosynthesis of several amino acids. When cells are supplied with Sodium 2-oxobutanoate-¹³C₄,d₂, the ¹³C label is incorporated into these downstream products. NMR techniques can then be used to monitor the flow of these ¹³C atoms, providing insights into the activity of specific metabolic pathways. researchgate.net
¹H-¹³C Correlation Spectroscopy for Methyl Group Resonance Analysis
Two-dimensional (2D) ¹H-¹³C Heteronuclear Single Quantum Correlation (HSQC) spectroscopy is a cornerstone experiment for analyzing ¹³C-labeled metabolites. nih.govunivr.it This technique generates a 2D spectrum with proton (¹H) chemical shifts on one axis and carbon (¹³C) chemical shifts on the other, showing correlations between directly bonded carbon and hydrogen atoms. magritek.com This is particularly useful for resolving spectral overlap, which is a common challenge in complex biological samples like cell extracts or biofluids. nih.govnih.gov
In studies involving Sodium 2-oxobutanoate-¹³C₄,d₂, a key application of ¹H-¹³C HSQC is the analysis of methyl groups. For instance, 2-oxobutanoate is a direct precursor for the biosynthesis of isoleucine. researchgate.net When ¹³C-labeled 2-oxobutanoate is used, the ¹³C atoms are incorporated into the isoleucine structure. The methyl group of isoleucine provides a strong, distinct signal in the NMR spectrum, making it an excellent probe for analysis. researchgate.net
By analyzing the ¹H-¹³C HSQC spectrum, researchers can identify the specific resonances corresponding to the ¹³C-labeled methyl group of the newly synthesized isoleucine. The intensity of these cross-peaks provides a quantitative measure of the label incorporation, reflecting the metabolic flux through the isoleucine biosynthesis pathway. Statistical correlation of peaks within HSQC spectra from multiple samples can further aid in the unambiguous identification of metabolites. nih.govdiva-portal.org
Table 1: Representative ¹H and ¹³C Chemical Shifts for Metabolites Derived from 2-Oxobutanoate
This table illustrates the typical chemical shifts observed in ¹H-¹³C HSQC spectra. The exact positions of peaks for metabolites derived from Sodium 2-oxobutanoate-¹³C₄,d₂ would be similar, but the ¹³C-labeled positions would show strong signals in the ¹³C dimension.
| Metabolite | Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| 2-Oxobutanoate | CH₃ (C4) | 1.05 | 7.8 |
| CH₂ (C3) | 2.85 | 36.5 | |
| Isoleucine | CH₃ (δ1) | 0.92 | 11.8 |
| CH₃ (γ2) | 0.89 | 15.9 |
Note: Chemical shifts are approximate and can vary based on experimental conditions such as pH and solvent. Data is representational and based on general values found in metabolite databases.
Application in Biomolecular NMR for Protein Structure and Dynamics
The use of ¹³C-labeled precursors extends beyond metabolomics into the field of biomolecular NMR for studying protein structure and dynamics. youtube.com A significant challenge in studying large proteins (>25 kDa) with NMR is spectral complexity and signal overlap. nih.gov Selective isotope labeling of specific amino acid types is a powerful strategy to simplify spectra and overcome these challenges. nih.gov
Alpha-ketobutyrate is a key precursor used for the selective ¹³C labeling of isoleucine residues in proteins expressed in bacterial systems. researchgate.netnih.gov By adding a ¹³C-labeled form of alpha-ketobutyrate, such as [3-¹³C]-α-ketobutyrate, to the expression media, researchers can produce proteins where only the isoleucine residues are isotopically enriched. researchgate.net This approach significantly enhances the sensitivity for observing these specific residues. researchgate.net
This selective labeling strategy is particularly advantageous for:
NMR-based screening: Monitoring the chemical shift changes of selectively labeled methyl groups upon ligand binding provides a sensitive method for drug discovery. researchgate.net
Structural analysis: The simplified spectra allow for easier assignment of resonances and the determination of structural restraints for large proteins and protein complexes. nih.gov
Dynamics studies: Isotope-labeled methyl groups are excellent probes for studying protein dynamics over a wide range of timescales.
The use of Sodium 2-oxobutanoate-¹³C₄,d₂ in such protocols would lead to the incorporation of a ¹³C₄-isoleucine moiety into the protein structure, providing multiple labeled carbon sites for advanced NMR experiments. The additional deuterium (B1214612) labeling could further refine NMR studies by altering relaxation properties, which can lead to sharper lines and improved spectral resolution. nih.gov
Mass Spectrometry (MS) for Isotopic Profile Determination
Mass spectrometry is a highly sensitive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. nih.gov It is a cornerstone of metabolomics due to its ability to detect a wide range of compounds at low concentrations. mdpi.com In stable isotope tracing studies, MS is used to determine the isotopic profile, or mass isotopomer distribution (MID), of metabolites. nih.gov An MID describes the relative abundance of a metabolite with different numbers of isotopic labels (e.g., M+0 for unlabeled, M+1 for one ¹³C, M+2 for two ¹³C, etc.). nih.gov This information is critical for calculating metabolic fluxes. nih.gov
When Sodium 2-oxobutanoate-¹³C₄,d₂ is metabolized, the ¹³C atoms are distributed into various downstream products. MS analysis of these products will reveal a shift in their mass spectra corresponding to the number of ¹³C atoms incorporated, allowing for the tracing of the carbon backbone. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS) Applications in Metabolomics
Gas chromatography-mass spectrometry (GC-MS) is a robust technique for the analysis of small, volatile, and thermally stable metabolites. nih.gov For many metabolites, including amino acids and organic acids derived from 2-oxobutanoate, a chemical derivatization step is required to increase their volatility for GC analysis. nih.gov
In a typical ¹³C-labeling experiment using GC-MS, cell or tissue extracts are derivatized and then injected into the instrument. The gas chromatograph separates the individual metabolites, which are then ionized and analyzed by the mass spectrometer. The resulting mass spectra provide information on the retention time and the mass isotopomer distribution for each detected metabolite. nih.gov
GC-MS offers several advantages for metabolomics:
High Chromatographic Resolution: GC provides excellent separation of complex metabolite mixtures.
Reproducible Fragmentation: Electron ionization (EI), a common technique in GC-MS, produces reproducible fragmentation patterns that are stored in spectral libraries, aiding in compound identification.
Robust Quantification: GC-MS is a well-established and reliable method for quantifying metabolite levels and their isotopic enrichment. researchgate.net
By analyzing the MIDs of metabolites like isoleucine, succinate, or glutamate, researchers can elucidate the pathways through which the carbon atoms from the initial 2-oxobutanoate-¹³C₄ tracer have traveled. nih.gov
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Flux Measurements
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become a primary tool for metabolic flux analysis. nih.govresearchgate.net It is particularly well-suited for analyzing a wide range of metabolites, including those that are non-volatile or thermally labile, without the need for derivatization. frontiersin.org
LC-MS/MS provides high sensitivity and selectivity by coupling the separation power of liquid chromatography with two stages of mass analysis. In a typical targeted analysis, the first mass spectrometer selects a specific metabolite ion (the precursor ion), which is then fragmented. The second mass spectrometer analyzes the resulting fragment ions (the product ions). This process, known as selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), allows for highly specific and sensitive quantification of metabolites even in complex biological matrices. researchgate.net
For metabolic flux analysis, LC-MS/MS is used to measure the mass isotopomer distributions of key intracellular metabolites. nih.gov For example, after introducing Sodium 2-oxobutanoate-¹³C₄,d₂, the ¹³C labels will be incorporated into intermediates of the TCA cycle and amino acids. LC-MS/MS can precisely measure the MIDs of compounds like citrate, α-ketoglutarate, and aspartate. nih.gov This data is then fed into metabolic models to calculate the rates (fluxes) of the underlying biochemical reactions. frontiersin.orgnih.gov
Table 2: Conceptual Mass Isotopomer Distribution (MID) for a Downstream Metabolite
This table illustrates how the incorporation of ¹³C from a tracer like Sodium 2-oxobutanoate-¹³C₄ would be reflected in the mass spectrum of a downstream metabolite, such as a 4-carbon TCA cycle intermediate (e.g., succinate).
| Mass Isotopomer | Description | Expected Relative Abundance (%) |
| M+0 | Unlabeled metabolite (all ¹²C) | High (from endogenous pools) |
| M+1 | Metabolite with one ¹³C atom | Moderate (from tracer) |
| M+2 | Metabolite with two ¹³C atoms | Moderate (from tracer) |
| M+3 | Metabolite with three ¹³C atoms | Low/Moderate (from tracer) |
| M+4 | Metabolite with four ¹³C atoms | Low (from tracer) |
Note: The actual distribution depends on the specific tracer, the metabolic pathway, and the time of incubation.
Integration of NMR and MS Data for Comprehensive Metabolic Analysis
While both NMR and MS are powerful techniques on their own, their integration provides a more complete and robust understanding of metabolism. nih.govmdpi.com They offer complementary information: MS provides superior sensitivity and broader coverage of low-abundance metabolites, while NMR offers unparalleled capability for structural elucidation, positional isotopomer analysis, and precise, non-destructive quantification without the need for standards for every analyte. mdpi.comnih.gov
Combining data from both platforms can overcome the limitations of each individual technique. nih.gov For instance, MS might detect a significant change in a metabolite's abundance, but NMR may be required to identify its exact structure or the specific position of an isotopic label. Conversely, NMR might identify a key metabolite whose low concentration makes precise quantification difficult, a task at which the high sensitivity of MS excels.
Several studies have demonstrated the synergistic benefits of this integrated approach:
Enhanced Metabolome Coverage: Combining NMR and MS datasets leads to the detection and identification of a greater number of metabolites than either technique alone. nih.gov
Improved Biomarker Identification: The dual-platform approach strengthens the confidence in biomarker discovery by providing orthogonal validation of metabolic changes. nih.gov
Comprehensive Flux Analysis: Integrating the positional isotopomer data from NMR with the mass isotopomer distributions from MS allows for more constrained and accurate metabolic flux models.
In the context of research using Sodium 2-oxobutanoate-¹³C₄,d₂, an integrated NMR and MS strategy would yield a highly detailed picture. MS could provide a broad survey of all the metabolites into which the ¹³C and d₂ labels are incorporated, quantifying their enrichment levels. nih.gov Simultaneously, NMR could reveal the precise intramolecular location of these labels in key metabolites like isoleucine and glutamate, providing critical constraints for understanding the intricate workings of cellular metabolism. nih.gov
Broader Research Implications and Future Perspectives
Integration with Systems Biology and Omics Data
The true power of isotopic tracers like Sodium 2-oxobutanoate-13C4,d2 is realized when their data is integrated into a systems biology framework. bioanalysis-zone.comnih.gov Systems biology aims to understand the holistic functions of a biological entity by considering the interactions between its various components. nih.govpsu.edu Isotope tracing provides dynamic functional data (the "fluxome") that complements the static information offered by other "omics" technologies such as genomics, transcriptomics, proteomics, and metabolomics. 13cflux.netnih.gov
The integration of flux data with omics datasets allows researchers to build more comprehensive and predictive models of cellular function. nih.govnih.gov For example, transcriptomics can reveal which metabolic genes are being expressed, while proteomics can show which enzymes are present. vanderbilt.edu However, neither can definitively quantify the actual rate of metabolic reactions. 13cflux.net By introducing a tracer like this compound and measuring its incorporation into downstream metabolites, researchers can quantify these reaction rates, or fluxes. nih.govimmune-system-research.com This provides a direct measure of pathway activity, which can then be correlated with gene expression and protein levels to build a more complete picture of metabolic regulation. 13cflux.net
This integrated approach is crucial for understanding complex diseases like cancer or metabolic syndrome, where perturbations occur across multiple levels of biological organization. nih.govnih.gov Recent developments have focused on creating global isotope tracing technologies that allow for metabolome-wide coverage, facilitating a system-level understanding of metabolic regulation in entire organisms. nih.govresearchgate.net
Potential for Novel Pathway Discovery
A key application of stable isotope labeling is the discovery and confirmation of new metabolic pathways. bioanalysis-zone.comcreative-proteomics.com By tracing the journey of labeled atoms from a substrate like this compound through the metabolic network, scientists can identify unexpected connections and previously unknown biochemical transformations. nih.govjove.com The specific labeling pattern that emerges in various metabolites serves as a fingerprint for the active pathways. nih.govspringernature.com
For instance, if the labeled carbons from the tracer appear in a metabolite that was not a known product of the presumed pathway, it suggests the existence of an alternative or novel route. nih.gov This approach has been successfully used to uncover new enzymatic functions and pathways in a variety of organisms. creative-proteomics.comnih.gov Studies have shown that using singly labeled carbon substrates can be more informative for detecting novel pathways compared to uniformly labeled ones, as they provide more specific information about reaction stereochemistry and intermediate products. nih.govjove.com Stable Isotope Resolved Metabolomics (SIRM) has proven particularly powerful in this regard, enabling the unambiguous tracking of individual atoms and leading to the discovery of novel pathways, such as a Krebs cycle-independent pathway important to MYC oncogene function. nih.gov
Development of Advanced Computational Models for Flux Analysis
The data generated from isotope labeling experiments are interpreted using sophisticated computational models in a process called ¹³C-Metabolic Flux Analysis (¹³C-MFA). rsc.orgnih.gov This technique quantitatively describes the rates (fluxes) of all metabolic reactions within a cell, providing a detailed snapshot of its metabolic state. nih.govfrontiersin.org The core of ¹³C-MFA is to find a set of flux values that can accurately replicate the experimentally measured isotope labeling patterns of metabolites. nih.gov
Recent years have seen significant advancements in the computational tools and algorithms used for MFA. rsc.orgnih.gov These developments have made it possible to analyze increasingly complex systems and integrate data from multiple sources. nih.govrsc.org The process involves developing a mathematical model of the cell's metabolic network and using algorithms to estimate the flux values that best fit the experimental data. vanderbilt.edunih.gov Modern software packages provide comprehensive frameworks for performing these complex calculations. nih.govnih.gov
| Computational Tool/Framework | Primary Function | Key Features |
|---|---|---|
| INCA | Isotopically non-stationary metabolic flux analysis | Supports steady-state and non-stationary MFA, parallel labeling experiments, and statistical analysis. numberanalytics.com |
| jQMM (JBEI Quantitative Metabolic Modeling) | Two-scale ¹³C Metabolic Flux Analysis (2S-¹³C MFA) | Open-source Python framework that constrains genome-scale models with ¹³C labeling data. nih.gov |
| METRAN | Metabolic flux analysis | One of the earlier, powerful software tools that facilitated the broader adoption of ¹³C-MFA. nih.govnih.gov |
| OpenFLUX | Metabolic flux analysis | Software for data collection and analysis to determine and predict metabolic fluxes with high accuracy. nih.gov |
These advanced models not only calculate fluxes but can also be used for predictive biology, such as simulating the metabolic effects of genetic modifications. nih.gov This predictive capability is invaluable in metabolic engineering for designing strains with improved production of biofuels or other chemicals. nih.gov
Expanding Isotopic Labeling Strategies for Complex Biological Systems
To probe the intricacies of complex metabolic networks, researchers are continually developing and expanding their isotopic labeling strategies. The choice of the labeled tracer is a critical factor that determines the resolution and accuracy of the resulting flux map. jove.comnih.gov While early experiments often relied on a single, uniformly labeled substrate like glucose, it is now understood that using multiple tracers, either simultaneously or in parallel experiments, can significantly enhance the precision of flux estimations. vanderbilt.edunih.gov
The optimal combination of tracers is highly dependent on the specific metabolic network and the biological question being addressed. vanderbilt.edu For example, a combination of ¹³C- and deuterium-labeled tracers can provide complementary information. Computational methods are now used to design optimal labeling experiments a priori, evaluating various tracer combinations to find the one that will provide the most information for a given metabolic system. nih.gov
| Labeling Strategy | Description | Application/Benefit |
|---|---|---|
| Single Labeled Substrate | Using a substrate with a label at a specific position (e.g., [1-¹³C]glucose). | More informative for discovering novel pathways by revealing specific atom transitions. nih.govjove.com |
| Uniformly Labeled Substrate | Using a substrate where all carbons are labeled (e.g., [U-¹³C]glucose). | Commonly used to trace the overall contribution of a carbon source to various metabolic pools. nih.gov |
| Parallel Labeling Experiments | Conducting multiple experiments with different tracers (e.g., [1,2-¹³C]glucose in one, [U-¹³C]glutamine in another). | Greatly enhances the resolution of metabolic fluxes in complex models by providing more constraints. nih.gov |
| Combined Isotope Labeling | Using substrates labeled with different stable isotopes, such as ¹³C and ¹⁵N or ²H. | Allows for the simultaneous tracing of different elements (e.g., carbon and nitrogen) through metabolic networks. immune-system-research.com |
These advanced strategies are essential for studying complex biological systems, such as mammalian cells or whole organisms, where metabolism is compartmentalized and highly interconnected. nih.govnih.gov By carefully selecting and combining isotopic tracers like this compound, researchers can gain unparalleled insights into the dynamic workings of life. springernature.com
Q & A
Q. What analytical techniques are most effective for detecting this compound in complex biological matrices?
- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with multiple reaction monitoring (MRM) is preferred due to high sensitivity and specificity. Deuterium labeling reduces background noise, while 13C ensures minimal natural isotopic overlap. Sample preparation requires protein precipitation with cold acetonitrile to preserve isotopic integrity .
Q. How does this compound serve as a tracer in central carbon metabolism studies?
- Methodological Answer : As a 13C-labeled intermediate in the tricarboxylic acid (TCA) cycle, it enables flux analysis via 13C isotopomer profiling. Experimental designs should include time-course sampling and quenching with liquid nitrogen to arrest metabolic activity. Data interpretation requires computational tools like Isotopomer Spectral Analysis (ISA) to resolve pathway-specific contributions .
Advanced Research Questions
Q. How do isotopic effects (13C and d2) influence the reactivity of sodium 2-oxobutanoate in enzyme-catalyzed reactions?
- Methodological Answer : Kinetic isotope effects (KIEs) must be quantified using parallel experiments with unlabeled and labeled substrates. For example, deuterium labeling may slow decarboxylation rates due to bond strength differences. Comparative assays with purified enzymes (e.g., pyruvate dehydrogenase) and stopped-flow spectroscopy are recommended to isolate isotopic impacts .
Q. What experimental controls are essential to validate isotopic scrambling in this compound during long-term cell culture studies?
- Methodological Answer : Include negative controls with unlabeled compounds and positive controls with fully deuterated media. Use high-resolution MS to monitor unexpected isotopic redistribution (e.g., deuterium loss via exchange with water). Statistical analysis (e.g., ANOVA) of triplicate samples ensures data reproducibility .
Q. How can conflicting data on this compound’s stability under varying pH conditions be resolved?
- Methodological Answer : Systematic stability studies at pH 2–9, with periodic sampling over 24–72 hours, are necessary. Data contradictions often arise from buffer composition (e.g., phosphate vs. Tris buffers altering deuterium exchange rates). Use NMR to track structural degradation and validate findings against published stability protocols .
Q. What strategies optimize the detection limit of this compound in low-abundance intracellular pools?
- Methodological Answer : Pre-concentration via solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges improves sensitivity. Derivatization with o-phenylenediamine enhances MS ionization efficiency. Limit of detection (LOD) validation should follow ICH guidelines, using calibration curves in biological matrices .
Data Analysis and Interpretation
Q. How should researchers address discrepancies between theoretical and observed 13C-labeling patterns in this compound studies?
- Methodological Answer : Discrepancies often stem from metabolic cross-talk (e.g., anaplerotic pathways). Employ genome-scale metabolic models (e.g., COBRA Toolbox) to simulate flux distributions. Experimental validation via genetic knockouts (e.g., silencing malic enzyme) can isolate pathway-specific contributions .
Q. What statistical frameworks are appropriate for comparing this compound tracer data across heterogeneous sample types (e.g., tissues, biofluids)?
- Methodological Answer : Multivariate analysis (e.g., PCA or PLS-DA) accounts for variance between sample types. Normalize data to internal standards (e.g., 13C-glucose) and apply false discovery rate (FDR) correction for multiple comparisons. Open-source platforms like MetaboAnalyst 5.0 streamline this workflow .
Ethical and Safety Considerations
Q. What safety protocols are mandatory when handling this compound in open-lab environments?
- Methodological Answer : Follow GHS guidelines for hygroscopic and light-sensitive compounds: store in desiccated, amber vials at –20°C. Use fume hoods for weighing to prevent inhalation of fine particles. Emergency protocols must address isotopic waste disposal per institutional radiation safety committees .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
